molecular formula C22H31N B12341867 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine

1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine

Cat. No.: B12341867
M. Wt: 309.5 g/mol
InChI Key: QXQYZLIOUPTIRS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine involves multiple steps, typically starting with the preparation of the phenylpentynyl chainThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions typically use hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to produce alkanes or alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine can be compared to other similar compounds, such as:

Properties

Molecular Formula

C22H31N

Molecular Weight

309.5 g/mol

IUPAC Name

1-[1-(5-phenylpent-1-ynyl)cyclohexyl]piperidine

InChI

InChI=1S/C22H31N/c1-5-13-21(14-6-1)15-7-2-8-16-22(17-9-3-10-18-22)23-19-11-4-12-20-23/h1,5-6,13-14H,2-4,7,9-12,15,17-20H2

InChI Key

QXQYZLIOUPTIRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#CCCCC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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